3-Chloro-2-methylbutan-2-ol
Overview
Description
3-Chloro-2-methylbutan-2-ol is an organic compound with the molecular formula C5H11ClO. It is a colorless liquid with a strong odor and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylbutan-2-ol can be synthesized through the reaction of 3-methyl-2-butanol with hydrochloric acid. The reaction involves the protonation of the hydroxyl group, followed by the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods: In industrial settings, the compound is typically produced by heating 3-methyl-2-butanol under reflux with hydrochloric acid. This method ensures a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 3-methyl-2-butanol.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Hydrochloric Acid: Used for the initial synthesis of the compound.
Sodium Hydroxide: Used in substitution reactions to replace the chlorine atom with a hydroxyl group.
Major Products Formed:
3-Methyl-2-butanol: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Scientific Research Applications
3-Chloro-2-methylbutan-2-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylbutan-2-ol involves the interaction of its chlorine atom with nucleophiles, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
2-Chloro-2-methylbutane: Another halogenated compound with similar reactivity.
3-Methyl-2-butanol: The precursor to 3-Chloro-2-methylbutan-2-ol.
2-Methyl-2-butanol: A structurally similar alcohol.
Uniqueness: this compound is unique due to its specific reactivity with nucleophiles and its applications in various chemical and industrial processes .
Properties
IUPAC Name |
3-chloro-2-methylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-4(6)5(2,3)7/h4,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHQXKBKFKTDMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615934 | |
Record name | 3-Chloro-2-methyl-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21326-62-5 | |
Record name | 3-Chloro-2-methyl-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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